Lipophilicity Differentiation: XLogP3‑AA of 3.4 vs. Typical 1,2,3‑Triazole Propanamide Leads
The computed XLogP3‑AA for 3-(4-(methylthio)phenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide is 3.4 [1]. This value places the compound in a moderately lipophilic range that is often associated with improved passive membrane permeability relative to more polar analogs (e.g., 4‑hydroxy or 4‑amino substituted phenylpropanamides) while remaining below the high‑lipophilicity threshold (XLogP > 5) typically linked to poor solubility and metabolic instability [1].
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | Representative 1,2,3-triazole propanamide library median ~2.5–3.0 (class‑level baseline); polar analogs (e.g., 4‑hydroxy) typically <2.0 |
| Quantified Difference | ~0.4 to >1.0 log unit higher than polar analogs |
| Conditions | In silico prediction (PubChem XLogP3‑AA) |
Why This Matters
A balanced logP around 3.4 can improve passive cell permeability without incurring the promiscuity or solubility penalties of highly lipophilic compounds, making this scaffold a potentially useful starting point for hit‑to‑lead campaigns where oral bioavailability is desired.
- [1] PubChem Compound Summary for CID 121176304, “3-(4-(methylthio)phenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide,” National Center for Biotechnology Information, accessed May 2026. View Source
